Lipophilicity Control: XLogP3 Comparison with Simpler Indole‑3‑glyoxylamides
The target compound exhibits a computed XLogP3 of 2 [1], placing it in a favorable lipophilicity range for oral bioavailability. In contrast, the simplest indole‑3‑glyoxylamide (2‑(1H‑indol‑3‑yl)‑2‑oxoacetamide) has an XLogP3 of approximately 0.8–1.0 [2], while the larger N‑phenethyl analog (2‑(1H‑indol‑3‑yl)‑2‑oxo‑N‑phenethylacetamide) reaches XLogP3 ≈ 2.5–2.8 [3]. The phenylpyrrolidinone substituent therefore modulates lipophilicity to a level that balances solubility and permeability in a way that neither extreme of the analog series achieves.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 2‑(1H‑indol‑3‑yl)‑2‑oxoacetamide: XLogP3 ≈ 0.8–1.0; 2‑(1H‑indol‑3‑yl)‑2‑oxo‑N‑phenethylacetamide: XLogP3 ≈ 2.5–2.8 |
| Quantified Difference | Target compound is 1.0–1.2 log units more lipophilic than the unsubstituted glyoxylamide and 0.5–0.8 log units less lipophilic than the phenethyl analog |
| Conditions | All XLogP3 values computed by the same algorithm (PubChem XLogP3 3.0) |
Why This Matters
Lipophilicity differences of 0.5–1.2 log units profoundly affect aqueous solubility, membrane permeability, and off-target binding, making the target compound the preferred choice when a balanced ADME profile is sought.
- [1] PubChem CID 18573308 – Computed XLogP3-AA value. View Source
- [2] PubChem CID 24896264 – 2-(1H-indol-3-yl)-2-oxoacetamide. View Source
- [3] PubChem CID 688694 – 2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide. View Source
